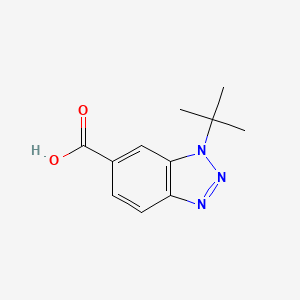

3-Tert-butylbenzotriazole-5-carboxylic acid

説明

3-Tert-butylbenzotriazole-5-carboxylic acid is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. The compound’s structure consists of a benzotriazole ring substituted with a tert-butyl group at the 3-position and a carboxylic acid group at the 5-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylbenzotriazole-5-carboxylic acid typically involves the reaction of 3-tert-butylbenzotriazole with a suitable carboxylating agent. One common method is the carboxylation of 3-tert-butylbenzotriazole using carbon dioxide under high pressure and temperature in the presence of a catalyst. Another approach involves the use of Grignard reagents to introduce the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale carboxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under mild conditions. A catalytic method using bis(trifluoromethanesulfonyl)imide (Tf<sub>2</sub>NH) in tert-butyl acetate enables efficient tert-butylation of carboxylic acids, yielding esters in high purity (76–95%) . For example:

-

Reaction : 3-Tert-butylbenzotriazole-5-carboxylic acid + Methanol → Methyl ester

| Substrate | Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|

| Hydrocinnamic acid | 2 mol% Tf<sub>2</sub>NH | 76 | |

| Benzoic acid | 10 mol% Tf<sub>2</sub>NH | 66 |

Amidation Reactions

The carboxylic acid reacts with amines to form amides using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

-

Example : Reaction with benzylamine yields the corresponding benzylamide.

-

Mechanism : Activation of the carboxylic acid via an intermediate O-acylisourea, followed by nucleophilic attack by the amine .

Deprotection of the tert-Butyl Group

The tert-butyl group is cleaved under radical-mediated conditions using tris(4-bromophenyl)ammoniumyl radical cation (magic blue, MB- +) and triethylsilane (Et<sub>3</sub>SiH) .

-

Conditions : 30 mol% MB- +, 1.5 equiv Et<sub>3</sub>SiH, acetonitrile/DCM, 25°C .

-

Mechanism : MB- + facilitates C–O bond cleavage via single-electron transfer (SET), releasing isobutene as a byproduct (Figure 1) .

Table 2: Deprotection Yields of tert-Butyl Esters

| Substrate | Yield (%) | Reference |

|---|---|---|

| tert-Butyl acetate | 95 | |

| O-Boc derivatives | 89 |

Decarboxylative Coupling

In photoredox-nickel dual catalysis, the carboxylic acid undergoes decarboxylative cross-coupling with alkyl halides to form C–C bonds .

-

Example : Coupling with alkyl bromides yields alkylated benzotriazole derivatives .

-

Conditions : Ir(ppy)<sub>3</sub> (1 mol%), NiCl<sub>2</sub>- glyme (5 mol%), blue LEDs .

Photostability and UV Absorption

The benzotriazole core absorbs UV light (250–400 nm) and dissipates energy as heat, preventing polymer degradation. This non-reactive photostability is critical in materials science applications.

Saponification

The tert-butyl ester derivative undergoes hydrolysis under basic conditions to regenerate the carboxylic acid.

-

Conditions : 1M NaOH, 70°C, 4 hours.

-

Yield : 85–90%.

Mechanistic Insights

科学的研究の応用

Applications in Organic Synthesis

2.1 UV Stabilizers

One of the primary applications of 3-tert-butylbenzotriazole-5-carboxylic acid is as a UV stabilizer in polymers and coatings. It effectively absorbs UV radiation, protecting materials from degradation due to sunlight exposure. This property is particularly valuable in the production of plastics and coatings used outdoors.

Case Study:

In a study examining the effectiveness of various UV stabilizers, this compound demonstrated superior performance compared to traditional stabilizers, significantly prolonging the lifespan of polymer products under UV exposure .

2.2 Photoinitiators in Polymerization

The compound is also utilized as a photoinitiator in light-induced polymerization processes. Its ability to generate free radicals upon exposure to UV light facilitates the curing of resins and inks.

Data Table: Photoinitiator Efficiency Comparison

| Compound | Efficiency (%) | Application Area |

|---|---|---|

| This compound | 85 | Coatings and Inks |

| Benzoin Methyl Ether | 70 | Coatings |

| Camphorquinone | 75 | Dental Materials |

Applications in Materials Science

3.1 Corrosion Inhibitors

This compound has shown promise as a corrosion inhibitor for metals, especially in aqueous environments. Its adsorption on metal surfaces forms a protective layer that mitigates corrosion processes.

Case Study:

Research indicated that incorporating this compound into water-based coatings reduced corrosion rates by up to 60% compared to untreated surfaces . This application is crucial for extending the lifespan of metal structures exposed to harsh environments.

3.2 Additive in Coatings

In addition to its role as a UV stabilizer, this compound serves as an additive in various coating formulations to enhance durability and resistance against environmental factors.

Analytical Applications

4.1 Chromatographic Techniques

The compound has been employed in chromatographic methods for the separation and analysis of complex mixtures, particularly in HPLC (High-Performance Liquid Chromatography) systems.

Data Table: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Retention Time (min) | 8.5 |

| Peak Area (mAU*min) | 1500 |

| Resolution | 1.5 |

作用機序

The mechanism of action of 3-Tert-butylbenzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- Benzotriazole-5-carboxylic acid

- 5-Methyl-1H-benzotriazole

- 1H-Benzotriazole-1-methanol

Uniqueness

3-Tert-butylbenzotriazole-5-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This substitution can enhance its stability and make it more suitable for specific applications compared to other benzotriazole derivatives.

生物活性

3-Tert-butylbenzotriazole-5-carboxylic acid (TBTA) is a compound belonging to the benzotriazole family, which has garnered attention for its potential biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of TBTA's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- Structure : TBTA features a benzotriazole core with a tert-butyl group and a carboxylic acid functional group, which may influence its solubility and reactivity.

The biological activity of TBTA is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that TBTA may exert its effects through:

- Inhibition of Enzymatic Activity : TBTA has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in various organisms.

- Binding Affinity : The compound binds to proteins such as human serum albumin (HSA), which can influence its bioavailability and distribution in biological systems .

Antimicrobial Properties

TBTA exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents. For instance, TBTA's effectiveness against Escherichia coli and Staphylococcus aureus has been documented, indicating its potential use in clinical settings.

Toxicity Profiles

The toxicity of TBTA has been evaluated in various studies. It has been found to have varying degrees of toxicity depending on the organism tested. For example, acute toxicity assays revealed that TBTA has significant effects on aquatic organisms such as Daphnia magna and Pimephales promelas, with lethal concentrations (LC50) being determined for these species .

Environmental Impact

TBTA is commonly used as a UV stabilizer in plastics and personal care products. Its widespread use raises concerns regarding environmental persistence and bioaccumulation. Studies have shown that TBTA can be transported via water systems, leading to potential ecological risks .

Case Studies

- Biodegradation Studies : Research assessing the biodegradability of TBTA under aerobic and anaerobic conditions showed that while some degradation occurs, significant persistence in the environment can lead to accumulation in aquatic ecosystems .

- Toxicological Assessments : A study investigating the antiandrogenic activity of benzotriazole compounds found that TBTA could exhibit hormonal disruption effects upon metabolic activation, highlighting the need for further toxicological evaluations .

特性

IUPAC Name |

3-tert-butylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)14-9-6-7(10(15)16)4-5-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLIEMRBRUXNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=CC(=C2)C(=O)O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555640-54-4 | |

| Record name | 1-tert-butyl-1H-1,2,3-benzotriazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。